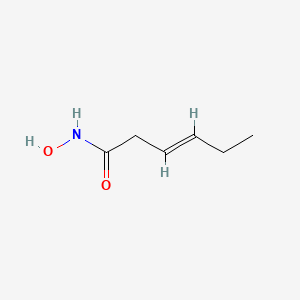
(E)-N-hydroxyhex-3-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-hydroxyhex-3-enamide is an organic compound characterized by the presence of a hydroxyl group attached to the nitrogen atom of an amide, with a double bond between the third and fourth carbon atoms in the hexane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-hydroxyhex-3-enamide typically involves the following steps:
Starting Materials: The synthesis begins with hex-3-enoic acid and hydroxylamine.
Activation of the Carboxylic Acid: Hex-3-enoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Formation of the Amide Bond: The activated hex-3-enoic acid reacts with hydroxylamine to form this compound. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(E)-N-hydroxyhex-3-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a nitroso or nitro compound.
Reduction: The double bond in the hexane chain can be reduced to form N-hydroxyhexanamide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents like thionyl chloride (SOCl₂) can facilitate the substitution of the hydroxyl group.
Major Products
Oxidation: Formation of nitrosohex-3-enamide or nitrohex-3-enamide.
Reduction: Formation of N-hydroxyhexanamide.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Scientific Research Applications
(E)-N-hydroxyhex-3-enamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which (E)-N-hydroxyhex-3-enamide exerts its effects involves its interaction with specific molecular targets:
Enzyme Inhibition: The hydroxyl group can form hydrogen bonds with active site residues of enzymes, inhibiting their activity.
Pathways Involved: The compound may interfere with metabolic pathways by inhibiting key enzymes, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-hydroxyhexanamide: Lacks the double bond present in (E)-N-hydroxyhex-3-enamide.
N-hydroxyhex-2-enamide: Has the double bond between the second and third carbon atoms.
N-hydroxyhex-4-enamide: Has the double bond between the fourth and fifth carbon atoms.
Uniqueness
This compound is unique due to the position of its double bond, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct properties compared to its analogs, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C6H11NO2 |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(E)-N-hydroxyhex-3-enamide |
InChI |
InChI=1S/C6H11NO2/c1-2-3-4-5-6(8)7-9/h3-4,9H,2,5H2,1H3,(H,7,8)/b4-3+ |
InChI Key |
CHOFZIYCTUITDS-ONEGZZNKSA-N |
Isomeric SMILES |
CC/C=C/CC(=O)NO |
Canonical SMILES |
CCC=CCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


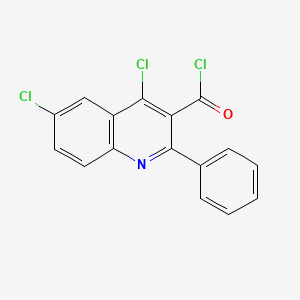
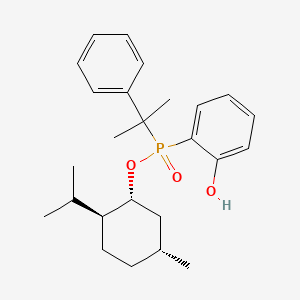
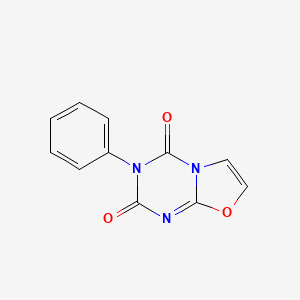

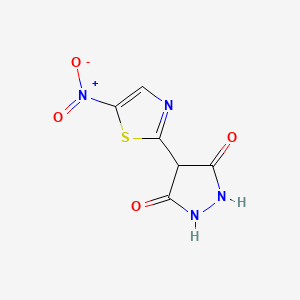
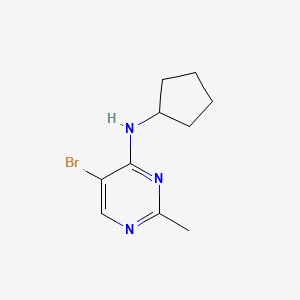
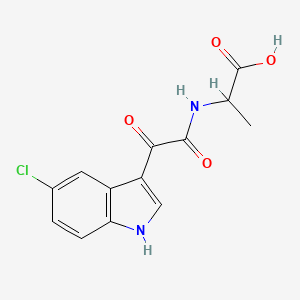
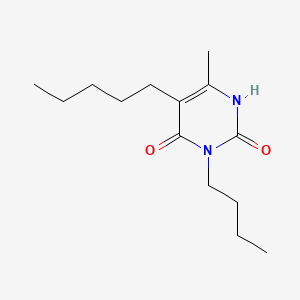
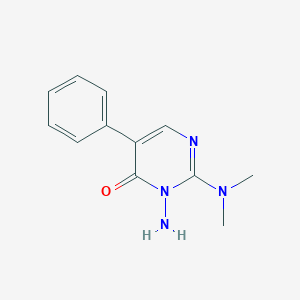
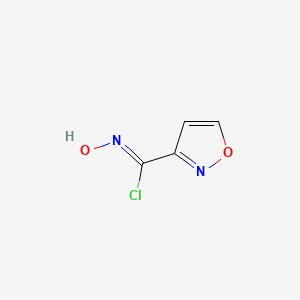

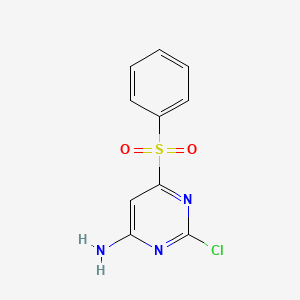
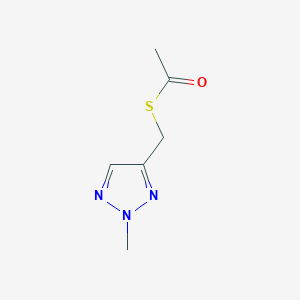
![N-[(1H-Indol-3-yl)acetyl]-L-cysteine](/img/structure/B12907310.png)
